Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17566496
InChI: InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
SMILES:
Molecular Formula: C14H19Cl2NO2
Molecular Weight: 304.2 g/mol

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17566496

Molecular Formula: C14H19Cl2NO2

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C14H19Cl2NO2
Molecular Weight 304.2 g/mol
IUPAC Name ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
Standard InChI Key APSMVDIBICCJFQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring substituted at the 1-position with a benzyl group and at the 3-position with both a chloromethyl group and an ethyl carboxylate moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents .

Molecular Formula: C14H18Cl2NO2\text{C}_{14}\text{H}_{18}\text{Cl}_2\text{NO}_2
Molecular Weight: 305.2 g/mol (calculated from constituent atomic masses) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., DMF, DMSO)
Melting PointNot explicitly reported
StabilityHygroscopic; requires anhydrous storage

The chloromethyl group introduces electrophilic reactivity, while the ester moiety enables hydrolytic conversion to carboxylic acids .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step processes, leveraging cyclization and functional group transformations:

  • Amination and Cyclization:
    Reacting epichlorohydrin with benzylamine in aqueous triethylamine facilitates azetidine ring formation. Triethylamine acts as both a base and phase-transfer catalyst, achieving yields >70% .

    Epichlorohydrin+Benzylaminetriethylamine, H2O1-Benzylazetidin-3-ol\text{Epichlorohydrin} + \text{Benzylamine} \xrightarrow{\text{triethylamine, H}_2\text{O}} \text{1-Benzylazetidin-3-ol}
  • Chloromethylation:
    Introducing the chloromethyl group via bromination followed by nucleophilic substitution with HCl. A study by Žukauskaitė et al. demonstrated analogous bromomethylation using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in acetonitrile .

  • Esterification and Salt Formation:
    Reaction with ethyl chloroformate yields the ethyl ester, followed by HCl treatment to form the hydrochloride salt .

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYieldReference
CyclizationTriethylamine, H2_2O, 60°C72%
ChloromethylationNBS, AIBN, CCl4_4, 80°C65%
EsterificationEthyl chloroformate, DMAP, CH2_2Cl2_285%

Purification and Optimization

Chromatography and recrystallization from ethanol/water mixtures are critical for isolating high-purity product . Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve cyclization efficiency .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling diversification of the azetidine scaffold:

R-NH2+Cl-CH2-azetidineR-NH-CH2-azetidine+HCl\text{R-NH}_2 + \text{Cl-CH}_2\text{-azetidine} \rightarrow \text{R-NH-CH}_2\text{-azetidine} + \text{HCl}

This reactivity is exploited to generate libraries of derivatives for biological screening .

Ester Hydrolysis

The ethyl ester hydrolyzes under basic conditions to yield azetidine-3-carboxylic acid, a precursor for peptide-mimetic drugs :

EsterNaOH, H2OCarboxylic Acid+Ethanol\text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic Acid} + \text{Ethanol}

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening with strong nucleophiles (e.g., Grignard reagents), forming linear amines or lactams.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its rigid azetidine core mimics peptide backbones, enhancing target binding .

Plant Growth Regulation

Derivatives of azetidine-3-carboxylic acid exhibit male-sterilizing effects in plants, enabling hybrid seed production. Patent US4639334A highlights its utility in agricultural chemistry .

Table 3: Key Applications and Derivatives

ApplicationDerivativeBiological Activity
Anticancer agents3-Cyanoazetidine analoguesTubulin polymerization inhibition
HerbicidesAzetidine-3-carboxylic acid estersGrowth retardation in weeds

Recent Advances and Future Directions

Recent studies focus on enantioselective synthesis and catalytic functionalization. For example, palladium-catalyzed cross-coupling of chloromethyl azetidines with aryl boronic acids enables rapid access to chiral intermediates . Additionally, computational modeling predicts high affinity for GABAA_A receptors, suggesting neurological applications.

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